molecular formula C20H15ClN2O2 B11656502 2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11656502
M. Wt: 350.8 g/mol
InChI Key: KQWZKSUSPIFUCU-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a tetrahydroquinazolinone core, substituted with a 4-chlorophenyl group and a 4-hydroxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of flow reactors allows for better control over reaction parameters, leading to improved efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-phenylquinazolin-4-one
  • 2-(4-Hydroxyphenyl)-3-phenylquinazolin-4-one
  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

2-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both a 4-chlorophenyl and a 4-hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15ClN2O2/c21-14-7-5-13(6-8-14)19-22-18-4-2-1-3-17(18)20(25)23(19)15-9-11-16(24)12-10-15/h1-12,19,22,24H

InChI Key

KQWZKSUSPIFUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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